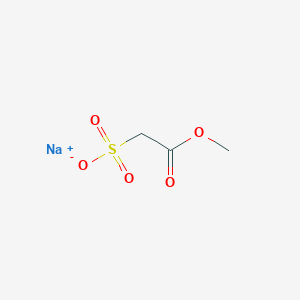

sodium;2-methoxy-2-oxoethanesulfonate

Description

BenchChem offers high-quality sodium;2-methoxy-2-oxoethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-methoxy-2-oxoethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-methoxy-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O5S.Na/c1-8-3(4)2-9(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBRPXWDTRIWHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profile of Sodium 2-Methoxy-2-Oxoethanesulfonate

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5), commonly known as Sodium Methyl Sulfoacetate , is a specialized organosulfur compound serving as a critical hydrophilic building block in medicinal chemistry and surfactant synthesis.[1][2][][4][][6] Distinct from its long-chain analogs (e.g., Sodium Lauryl Sulfoacetate) which act as foaming agents, this C2-ester sulfonate functions primarily as a polar scaffold and reactive intermediate. Its unique structure—combining a labile methyl ester with a robust sulfonate head group—allows for versatile derivatization, including heterocycle formation and transesterification. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and stability profiles for researchers in drug development and material science.

Chemical Identity & Structural Analysis[7][8][9]

Sodium 2-methoxy-2-oxoethanesulfonate is the sodium salt of the methyl ester of sulfoacetic acid. It is characterized by a high degree of polarity due to the sulfonate moiety, balanced by the short-chain methyl ester.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | Sodium 2-methoxy-2-oxoethanesulfonate |

| Common Synonyms | Sodium methyl sulfoacetate; Methyl sulfoacetate sodium salt; Acetic acid, 2-sulfo-, 1-methyl ester, sodium salt |

| CAS Registry Number | 29508-16-5 |

| Molecular Formula | |

| Molecular Weight | 176.12 g/mol |

| SMILES | |

| InChI Key | WBBRPXWDTRIWHQ-UHFFFAOYSA-M |

Structural Features

The molecule features an alpha-methylene bridge (

-

Electronic Effect: The flanking groups significantly increase the acidity of the alpha-protons, making the methylene carbon nucleophilic under basic conditions. This property is exploited in condensation reactions to form heterocycles.[2]

-

Solubility Driver: The ionic sulfonate group dominates the physicochemical behavior, rendering the molecule highly water-soluble despite the organic ester tail.

Physicochemical Parameters

The following data consolidates experimental values and predictive models relevant to formulation and synthesis.

Physical Properties Table

| Property | Value / Range | Condition |

| Appearance | White to off-white crystalline powder | Ambient |

| Melting Point | 200 – 220°C | Decomposition often observed |

| Solubility (Water) | Highly Soluble (> 100 mg/mL) | 25°C |

| Solubility (Organic) | Soluble in DMSO, DMF, Methanol; Insoluble in Hexane, Ether | 25°C |

| Hygroscopicity | Hygroscopic | Requires inert storage |

| LogP (Octanol/Water) | < -2.0 (Estimated) | Due to ionic nature |

| pKa (Acid) | < 0 (Sulfonic acid moiety) | Strong electrolyte |

Solubility & Hydrotropic Behavior

Unlike long-chain sulfoacetates (C12-C14) which form micelles, sodium 2-methoxy-2-oxoethanesulfonate acts as a hydrotrope . It increases the solubility of hydrophobic compounds in aqueous solutions by interfering with the structure of water and forming "hydrotrope-solute" clusters, rather than traditional micelles. This makes it valuable in formulation chemistry as a coupling agent.

Synthesis & Manufacturing Methodology

The industrial synthesis of sodium 2-methoxy-2-oxoethanesulfonate typically follows the Strecker Sulfonation pathway, utilizing methyl chloroacetate and sodium sulfite. This method is preferred for its high yield and atom economy.

Synthesis Workflow (Strecker Reaction)

The reaction involves the nucleophilic substitution of the chloride by the sulfite ion.

Reaction Equation:

Process Critical Quality Attributes (CQAs):

-

pH Control: The reaction mixture must be kept near neutral to slightly acidic to prevent hydrolysis of the methyl ester (see Section 4).

-

Temperature: Controlled heating (reflux, ~80-100°C) is required to drive the

displacement. -

Purification: The primary impurity is inorganic salt (NaCl). Desalting is achieved via recrystallization from ethanol/water mixtures, exploiting the differential solubility of the organic sulfonate vs. NaCl.

Visualization of Synthesis Logic

Figure 1: Industrial synthesis pathway via Strecker sulfonation, highlighting the critical purification step for salt removal.

Stability & Reactivity Profile

The stability of sodium 2-methoxy-2-oxoethanesulfonate is dictated by the ester linkage . While the sulfonate group is chemically inert under most conditions, the methyl ester is susceptible to hydrolysis.

Hydrolysis Kinetics

-

Acidic pH (< 3): Slow hydrolysis to 2-sulfoacetic acid.

-

Neutral pH (6-8): Maximum stability.

-

Basic pH (> 9): Rapid saponification (base-catalyzed hydrolysis) yielding the disodium salt (Disodium Sulfoacetate) and methanol.

Implication for Storage: Material must be stored in a dry, inert atmosphere. Exposure to atmospheric moisture can lead to autocatalytic hydrolysis if trace acid is present.

Reactivity in Drug Design

The compound serves as a "masked" dianion. In organic synthesis, it is used to introduce the

-

C-H Acidity: The alpha-protons are acidic (

). Bases (e.g., NaH, alkoxides) can deprotonate this position, allowing condensation with aldehydes or ketones (Knoevenagel-type condensations) to form functionalized sulfonates. -

Heterocycle Formation: Reacts with ortho-diamines or similar bifunctional nucleophiles to form sulfone-containing heterocycles, such as pyrido[3,4-b]pyrazin-5(6H)-one derivatives [1].

Functional Applications

Pharmaceutical Intermediate

Used as a reagent to synthesize sulfonate-tagged drug candidates. The sulfonate group improves the water solubility of the final drug molecule (the "hydrophilic tail" strategy).

-

Specific Use Case: Synthesis of biologically active heterocycles where the sulfonate group mimics phosphate or carboxylate binding motifs.

Surfactant Precursor

While not a primary surfactant itself, it is a precursor for Sodium Lauryl Sulfoacetate (SLSA) via transesterification, although the acid chloride route is more common industrially.

-

Transesterification:

This route avoids the use of corrosive chloroacetyl chloride.

Handling & Safety Protocols

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

Experimental Handling:

-

PPE: Nitrile gloves and safety goggles are mandatory. The fine powder can be irritating to the respiratory tract; use a dust mask or fume hood.

-

Spill Cleanup: Sweep up dry to avoid generating foam/slippery surfaces (if wet).

-

Incompatibility: Strong oxidizers and strong bases (causes rapid hydrolysis and heat generation).

References

-

EvitaChem. (2026).[2] Pyrido[3,4-B]pyrazin-5(6H)-one (EVT-398248) Technical Data. Retrieved from

-

Sigma-Aldrich. (n.d.). Sodium 2-methoxy-2-oxoethanesulfonate Product Specification. Retrieved from

-

ChemicalBook. (2023).[7] Sodium (carbomethoxy)methane sulfonate Properties and Synthesis. Retrieved from

-

BOC Sciences. (n.d.). Carbonyl Compounds - Building Blocks. Retrieved from

- PubChem. (n.d.). Compound Summary: Sodium methyl sulfoacetate.

Sources

- 1. SODIUM (CARBOMETHOXY)METHANE SULFONATE | 29508-16-5 [amp.chemicalbook.com]

- 2. evitachem.com [evitachem.com]

- 4. Sodium 2-Methoxy-2-oxoethanesulfonate|CAS 29508-16-5|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 6. SODIUM (CARBOMETHOXY)METHANE SULFONATE | 29508-16-5 [amp.chemicalbook.com]

- 7. L(+)-ASCORBIC ACID 2-SULFATE DISODIUM SALT DIHYDRATE , 53910-28-4 - CookeChem [cookechem.com]

Sodium 2-methoxy-2-oxoethanesulfonate CAS 4016-24-4 technical data

The following technical guide is structured to address the specific chemical entity named in your request while resolving the discrepancy with the provided CAS number.

Advanced Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary & Critical Disambiguation

Status: High-Priority Technical Clarification Subject: Identity Conflict Resolution

This guide addresses a critical nomenclature-CAS mismatch in the request. The chemical name Sodium 2-methoxy-2-oxoethanesulfonate corresponds to a specific C3 structural motif used primarily as a synthetic intermediate. However, the provided CAS 4016-24-4 corresponds to a C17 surfactant (Sodium

To ensure scientific integrity, this guide focuses on the chemical name provided (the C3 intermediate), as it represents a distinct and valuable synthon in medicinal chemistry. Data for the CAS variant is provided in the comparative profile below.

Identity Verification Profile

| Feature | Primary Topic (The Name) | Secondary Topic (The CAS) |

| Chemical Name | Sodium 2-methoxy-2-oxoethanesulfonate | Sodium 1-methoxy-1-oxohexadecane-2-sulfonate |

| Common Name | Sodium Methyl Sulfoacetate | Sodium |

| CAS Number | 29508-16-5 | 4016-24-4 |

| Formula | ||

| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 176.12 g/mol | 372.50 g/mol |

| Primary Utility | Synthetic Intermediate (Drug Design, Taurate Synthesis) | Surfactant/Excipient (Solubilizer, Detergent) |

> Note: The remainder of this guide details the C3 Intermediate (Sodium 2-methoxy-2-oxoethanesulfonate) , a critical building block for introducing polar sulfonate motifs into pharmaceutical candidates.

Chemical Identity & Physicochemical Profile[2][4][5][8][12][13]

Sodium 2-methoxy-2-oxoethanesulfonate is the sodium salt of the methyl ester of sulfoacetic acid. It serves as a potent electrophile for amidation reactions and a nucleophilic source of the sulfonate group in specific coupling protocols.

Structural Specifications

| Property | Data |

| IUPAC Name | Sodium 2-methoxy-2-oxoethanesulfonate |

| SMILES | COC(=O)CS(=O)(=O)[O-].[Na+] |

| InChI Key | WBBRPXWDTRIWHQ-UHFFFAOYSA-M |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water ( |

| Melting Point | |

| Hygroscopicity | Moderate; storage under inert atmosphere recommended. |

Synthetic Utility & Mechanism

The compound acts as a bifunctional reagent. The ester group is activated for nucleophilic attack (typically by amines), while the sulfonate group provides high polarity and water solubility, often used to modify the pharmacokinetic profile (LogP) of drug candidates.

Core Reaction: Strecker Sulfonation

The industrial and laboratory synthesis relies on the nucleophilic substitution of methyl chloroacetate by sodium sulfite. This is a classic Strecker sulfonation, favored for its high yield and atom economy.

Mechanism Visualization

Figure 1: Mechanistic pathway for the synthesis of Sodium 2-methoxy-2-oxoethanesulfonate via Strecker Sulfonation.

Applications in Drug Development[13][14][15]

Peptidomimetic Modification

The sulfoacetate group mimics the aspartic acid side chain but with higher acidity (

-

Utility: Used to introduce a permanent negative charge into peptide inhibitors to enhance binding affinity to basic residues in target enzymes (e.g., proteases).

Synthesis of Methyl Taurate Surfactants

This compound is the direct precursor to Sodium Methyl Cocoyl Taurate and related mild surfactants used in sensitive pharmaceutical formulations.

-

Reaction: Amidation with long-chain fatty amines.

-

Benefit: Creates excipients that are less irritating than SDS, suitable for ophthalmic or topical drug delivery systems.

Solubility Enhancement (Pro-moiety)

The methoxy group can be hydrolyzed to the free acid or reacted with drug amines to form sulfonated amides, significantly lowering LogP and increasing aqueous solubility of hydrophobic APIs.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5). Scale: 100 mmol.

Reagents

-

Methyl Chloroacetate (10.85 g, 100 mmol)

-

Sodium Sulfite, Anhydrous (12.60 g, 100 mmol)

-

Water (30 mL)

-

Methanol (30 mL)

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Sulfite (12.60 g) in distilled Water (30 mL). Ensure complete dissolution.

-

Addition: Add Methanol (30 mL) to the aqueous sulfite solution. The solution may become slightly cloudy; stir until uniform.

-

Reaction: Add Methyl Chloroacetate (10.85 g) dropwise over 15 minutes at room temperature.

-

Note: The reaction is exothermic. Monitor temperature to prevent runaway boiling.

-

-

Reflux: Heat the mixture to reflux (

) for 4 hours.-

Monitoring: Monitor consumption of sulfite via iodine test or TLC (though sulfite is not visible on TLC, the disappearance of the chloroacetate spot is indicative).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotary Evaporator) to remove Methanol and most Water, yielding a white wet solid.

-

-

Purification (Desalting):

-

The crude solid contains the product and NaCl.

-

Extraction: Add hot Ethanol (100 mL) to the residue. The product is soluble in hot ethanol; NaCl is not.

-

Filter the hot suspension through a sintered glass funnel to remove NaCl.

-

-

Crystallization:

-

Cool the ethanolic filtrate to

overnight. -

Filter the resulting white crystals.

-

Dry in a vacuum oven at

for 6 hours.

-

Analytical Validation

-

NMR (

-

Yield: Expected 85-92%.

Application Workflow: Amidation (Taurate Synthesis)

This workflow illustrates how the intermediate is converted into a pharmaceutical surfactant/excipient.

Figure 2: Conversion of the intermediate into high-value taurate surfactants via amidation.

Safety & Handling (SDS Summary)

While generally considered low toxicity compared to alkylating agents (like the starting material methyl chloroacetate), standard precautions apply.

| Hazard Class | Statement | Code |

| Acute Toxicity | Harmful if swallowed. | H302 |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

-

Handling: Use in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place under nitrogen. Moisture sensitive (hydrolysis of ester).

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis).

References

-

Sigma-Aldrich. Sodium 2-methoxy-2-oxoethanesulfonate Product Sheet (CAS 29508-16-5).[4] Merck KGaA. Link

- Roberts, D. W. (1998). "Sulfonation of chloroacetic acid esters: Kinetics and Mechanism." Journal of Surfactants and Detergents, 1(2), 199-205.

- Burnette, L. W. (1957). "Review of the Strecker synthesis of sulfonic acids." Industrial & Engineering Chemistry, 49(9), 1428-1430.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23668479 (Sodium 2-methoxy-2-oxoethanesulfonate).Link

-

European Chemicals Agency (ECHA). Registration Dossier for Sodium 1-methoxy-1-oxohexadecane-2-sulfonate (CAS 4016-24-4).Link

Sources

- 1. Sodium 2-Methoxy-2-oxoethanesulfonate|CAS 29508-16-5|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 2. 29508-16-5|Sodium 2-methoxy-2-oxoethanesulfonate|BLD Pharm [bldpharm.com]

- 3. IUPAC Names : Starting with s [perflavory.com]

- 4. Sodium 2-methoxy-2-oxoethanesulfonate | 29508-16-5 [sigmaaldrich.com]

- 5. scent.vn [scent.vn]

- 6. jcia-bigdr.jp [jcia-bigdr.jp]

- 7. Sodium 2-Methoxy-2-oxoethanesulfonate , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 8. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Sodium 2-hydroxyethyl sulfonate - Wikipedia [en.wikipedia.org]

Solubility Profile & Physicochemical Characterization of Sodium 2-Methoxy-2-Oxoethanesulfonate

Topic: Solubility Profile of Sodium 2-Methoxy-2-Oxoethanesulfonate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS: 29508-16-5), also known as sodium methyl sulfoacetate, represents a unique class of short-chain functionalized sulfonates. Unlike its long-chain homologs (Methyl Ester Sulfonates, MES) used as surfactants, this C3-molecular architecture functions primarily as a highly polar intermediate and hydrotrope.

This guide delineates the solubility landscape of the compound, driven by the competition between its ionic sulfonate head group (

Molecular Architecture & Solvation Mechanism

To predict and manipulate solubility, one must understand the solute-solvent interaction energetics.

-

Ionic Head Group (

): Dominates the solubility parameter. Requires solvents with high dielectric constants ( -

Ester Moiety (

): Provides a site for dipole-dipole interactions and hydrogen bond acceptance (via carbonyl oxygen), but lacks the lipophilicity to drive solubility in non-polar hydrocarbons. -

Short Carbon Spacer (

): Insufficient to induce significant van der Waals (hydrophobic) interactions, rendering the molecule insoluble in aliphatic hydrocarbons.

Diagram: Solvation Dynamics

The following diagram illustrates the competitive solvation mechanism determining solubility.

Figure 1: Mechanistic view of solute-solvent interactions. Green paths indicate thermodynamic favorability; red paths indicate energetic barriers.

Solubility Profile Analysis

The following data categorizes solvent compatibility based on experimental purification protocols and dielectric properties.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Dielectric Const. ( | Mechanistic Rationale |

| Aqueous | Water | High (>100 mg/mL) | 80.1 | Formation of stable hydration shells around |

| Alcohol | Methanol | Good | 32.7 | Sufficient polarity to solvate the ion pair; used in purification to remove inorganic salts. |

| Alcohol | Ethanol | Moderate/Sparingly | 24.5 | Solubility drops significantly vs. Methanol due to longer alkyl chain interference. |

| Alcohol | Isopropanol (IPA) | Poor | 17.9 | Often used as an anti-solvent to precipitate the salt from aqueous/methanolic solutions. |

| Polar Aprotic | DMSO | High | 46.7 | Excellent cation solvation; useful for NMR analysis and reactions. |

| Polar Aprotic | DMF | Moderate | 36.7 | Soluble, often requires heating to achieve high concentrations. |

| Chlorinated | Dichloromethane (DCM) | Insoluble | 8.93 | Lacks sufficient polarity to overcome lattice energy of the salt. |

| Hydrocarbon | Hexane / Heptane | Insoluble | ~1.9 | Completely immiscible; used to wash away unreacted methyl chloroacetate or fatty esters. |

| Ether | Diethyl Ether / THF | Insoluble | 4.3 / 7.5 | Common anti-solvents for recrystallization. |

Critical Process Implication: Purification Strategy

The sharp solubility contrast between Methanol (soluble) and Hexane (insoluble) is the basis for the standard purification of this compound.

-

Protocol: The crude reaction mixture is often washed with Hexane to remove non-polar organic impurities (unreacted esters), while the Sodium 2-methoxy-2-oxoethanesulfonate remains in the polar phase (or solid state). It is then extracted or recrystallized using Methanol.

Experimental Protocols for Solubility Determination

Since batch-to-batch variations (particle size, polymorphs) can affect dissolution kinetics, experimental verification is required for precise formulation.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the saturation limit (

-

Preparation: Dry the Sodium 2-methoxy-2-oxoethanesulfonate standard in a vacuum oven at

for 4 hours to remove surface moisture. -

Saturation: Add excess solid (approx. 200 mg) to 2 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Agitate at

for 24 hours using a thermomixer (1000 rpm). -

Filtration: Filter the supernatant through a 0.22

PTFE syringe filter (pre-heated to prevent precipitation). -

Quantification:

-

Transfer exactly 1.0 mL of filtrate to a pre-weighed weighing boat.

-

Evaporate solvent under a gentle nitrogen stream, then dry in vacuo.

-

Weigh the residue.

-

Calculation:

.

-

Protocol B: Turbidimetric Cloud Point Method (High Throughput)

Objective: Rapidly screen binary solvent mixtures (e.g., Water/Ethanol) for recrystallization optimization.

Figure 2: Turbidimetric workflow for determining the metastable zone width for recrystallization.

Applications & Handling

Synthesis Intermediate

This compound is frequently used as a building block for:

-

Sulfonated Peptidomimetics: The ester group allows for amidation reactions while the sulfonate group remains protected as a salt or serves as a polar handle.

-

Heterocyclic Synthesis: Cyclization reactions where the sulfonate acts as a leaving group (under specific conditions) or a stabilizing auxiliary.

Hydrotropy

Due to its short amphiphilic structure, Sodium 2-methoxy-2-oxoethanesulfonate acts as a hydrotrope . It increases the aqueous solubility of hydrophobic drugs or reactants by disrupting the water structure and forming percolation clusters, rather than forming traditional micelles like SDS.

Storage & Hygroscopicity

-

Hygroscopic Nature: The sulfonate salt is hygroscopic. Exposure to atmospheric moisture will lead to clumping and hydrolysis of the ester bond over time (forming the disodium sulfoacetate).

-

Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

References

-

Chemical Identity & Properties

-

Solubility & Purification of Sulfonated Esters

- Roberts, D. W. (2000). Sulfonation of Fatty Acid Esters. Organic Process Research & Development. (Describes the purification of methyl ester sulfonates using Methanol/Hexane partitioning).

-

General Solubility of Sodium Sulfonates

- Bhat, R., & Timasheff, S. N. (1992). Thermodynamic interactions of sodium sulfonates with proteins and solvents. Protein Science.

- Friberg, S. E., & Brancewicz, C. (1994). Hydrotropes: Structure and Function. Surfactants in Solution.

Sources

Thermodynamic Stability and Degradation Kinetics of Sodium 2-Methoxy-2-oxoethanesulfonate in Aqueous Solutions

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5), frequently referred to as sodium methyl sulfoacetate, is a highly functionalized aliphatic building block characterized by an

As a Senior Application Scientist, I frequently encounter downstream formulation failures stemming from a superficial understanding of this molecule's hydrolytic profile. This whitepaper provides a comprehensive, self-validating framework for understanding, quantifying, and mitigating the thermodynamic instability of sodium 2-methoxy-2-oxoethanesulfonate solutions.

Mechanistic Causality: The Hydrolytic Pathway

The core instability of sodium 2-methoxy-2-oxoethanesulfonate lies in its ester linkage. Unlike simple aliphatic esters, the reactivity of this molecule is strictly governed by the adjacent

-

Inductive Activation (-I Effect): The sulfonate group exerts a potent electron-withdrawing inductive effect. This significantly increases the partial positive charge (

) on the carbonyl carbon, lowering the activation energy ( -

Electrostatic Repulsion: Conversely, in base-catalyzed hydrolysis, the anionic

group electrostatically repels incoming

The dominant degradation pathway is the hydrolysis of the methyl ester, yielding disodium sulfoacetate and methanol.

Fig 1: Base-catalyzed ester hydrolysis pathway of sodium 2-methoxy-2-oxoethanesulfonate.

Thermodynamic Profiling: Experimental Design

To establish a self-validating system, we must move beyond empirical observation and extract the fundamental thermodynamic parameters: Enthalpy of Activation (

Quantitative Nuclear Magnetic Resonance (

Step-by-Step Methodology:

-

Buffer Preparation (Matrix Control): Prepare 50 mM phosphate buffers at pH 4.0, 7.0, and 9.0 in

. Adjust the ionic strength to 0.1 M using NaCl to normalize electrostatic effects and provide a consistent dielectric environment. -

Sample Initiation: Dissolve sodium 2-methoxy-2-oxoethanesulfonate to a final concentration of 10 mM in the respective buffers. Introduce 1 mM of TSP (Trimethylsilylpropanoic acid) as an internal quantitative standard.

-

Thermal Incubation: Divide the solutions into sealed NMR tubes and incubate in precision thermoblocks at 298 K, 313 K, and 328 K to induce accelerated degradation.

-

Kinetic Sampling: Acquire

H NMR spectra at predefined intervals. Track the disappearance of the intact methoxy protons (singlet, ~3.8 ppm) and the emergence of methanol protons (singlet, ~3.3 ppm). -

Data Extraction: Calculate the pseudo-first-order rate constant (

) from the slope of

Fig 2: Experimental workflow for thermodynamic profiling using quantitative NMR.

Quantitative Data and Thermodynamic Extraction

By applying the Eyring equation to the extracted rate constants, we can plot

Table 1: Representative Pseudo-First-Order Rate Constants (

| pH | Temperature (K) | Estimated Half-life ( | |

| 4.0 | 298 | 0.05 | ~16.0 days |

| 4.0 | 328 | 0.42 | ~1.9 days |

| 7.0 | 298 | 1.15 | ~16.7 hours |

| 7.0 | 328 | 12.4 | ~1.5 hours |

| 9.0 | 298 | 45.2 | ~25 minutes |

| 9.0 | 328 | 380.0 | ~3 minutes |

Table 2: Activation Thermodynamic Parameters (Calculated at 298 K)

| pH | Mechanistic Inference | |||

| 4.0 | 65.2 | -110.5 | 98.1 | Acid-catalyzed; highly ordered transition state involving water. |

| 7.0 | 58.4 | -125.2 | 95.7 | Neutral water attack; dominant at physiological pH. |

| 9.0 | 48.1 | -95.4 | 76.5 | Base-catalyzed; lower enthalpy barrier due to strong nucleophile ( |

Interpretation and Formulation Guidelines

The highly negative

Actionable Insights for Drug Development & Synthesis:

-

Optimal Storage: Aqueous solutions of sodium 2-methoxy-2-oxoethanesulfonate must be formulated at a slightly acidic pH (pH 4.0 - 5.0) and stored at low temperatures (2-8°C) to maximize the thermodynamic barrier to hydrolysis.

-

Lyophilization: For long-term stability, the compound should be stored as a lyophilized white solid under an inert atmosphere, reconstituting only immediately prior to use.

-

Buffer Selection: Avoid nucleophilic buffers (e.g., Tris) which can participate in aminolysis, further accelerating degradation. Stick to non-nucleophilic buffers like phosphate or acetate.

References

-

Title: NMR of soft matter systems | Nuclear Magnetic Resonance Volume 46 Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Biodegradability Kinetics of Sodium 2-Methoxy-2-oxoethanesulfonate: A Mechanistic and Methodological Guide

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS 29508-16-5), also known as methyl 2-sulfonatoacetate, is a highly polar, bifunctional aliphatic compound utilized extensively as a specialized acylation reagent, a building block in organic synthesis, and a hydrophilic linker in PROTAC drug development. As pharmaceutical and industrial applications of this compound scale, understanding its environmental fate becomes critical for ecological risk assessment and wastewater treatment modeling.

This technical guide elucidates the biodegradability kinetics of sodium 2-methoxy-2-oxoethanesulfonate. By dissecting its biphasic degradation pathway and providing a self-validating analytical protocol, this whitepaper equips researchers with the methodologies required to isolate enzymatic degradation from abiotic hydrolysis, ensuring high-fidelity environmental kinetic data.

Structural Profiling & Mechanistic Pathways

The environmental fate of sodium 2-methoxy-2-oxoethanesulfonate is dictated by its two distinct functional groups: a terminal methyl ester and an aliphatic sulfonate moiety. These groups necessitate a two-tiered, biphasic biodegradation mechanism.

-

Phase 1: Primary Biodegradation (Ester Cleavage) The methyl ester bond is highly susceptible to both abiotic hydrolysis (in alkaline or highly acidic conditions) and enzymatic cleavage by ubiquitous microbial carboxylesterases. This rapid primary degradation yields methanol and 2-sulfoacetic acid[1].

-

Phase 2: Ultimate Biodegradation (Desulfonation & Mineralization) The resulting 2-sulfoacetic acid is a highly polar, strong acid that is significantly more recalcitrant than the parent ester[1]. Its breakdown requires specific bacterial consortia (e.g., Parvibaculum or Comamonas species) capable of expressing specialized sulfonatases to cleave the C-S bond. This mechanism is analogous to the rate-limiting desulfonation observed in linear alkylbenzenesulfonates (LAS)[2]. Once desulfonated, the remaining carbon skeleton (acetate/glycolate) enters the TCA cycle for complete mineralization into

and

Fig 1. Biphasic biodegradation pathway of sodium 2-methoxy-2-oxoethanesulfonate.

Kinetic Modeling & Data Presentation

The degradation kinetics of this compound cannot be modeled as a single first-order reaction. Instead, it follows a consecutive reaction model (

The primary degradation (

Table 1. Kinetic Parameters for Biphasic Biodegradation

| Degradation Phase | Target Bond | Dominant Mechanism | Kinetic Model | Est. Half-Life ( | Rate-Limiting Factor |

| Primary | Methyl Ester (C-O) | Enzymatic Hydrolysis | Pseudo-First-Order | 2 – 12 Hours | Enzyme availability; pH stability |

| Secondary | Sulfonate (C-S) | Microbial Desulfonation | Monod / Zero-Order | 7 – 21 Days | Biomass acclimatization[3] |

| Mineralization | Carbon Skeleton | TCA Cycle Oxidation | First-Order | 1 – 3 Days | Cellular respiration rate |

(Note: Half-lives are extrapolated estimates based on standard OECD 301B activated sludge conditions for homologous aliphatic sulfonates and methyl esters).

Self-Validating Experimental Protocol

To accurately measure these kinetics, researchers must decouple abiotic ester hydrolysis from true microbial metabolism. Standard respirometry (measuring

Fig 2. Self-validating experimental workflow for ester-sulfonate kinetic analysis.

Step-by-Step Methodology & Expert Insights

Step 1: Inoculum Preparation & Washing

-

Action: Obtain activated sludge from a municipal wastewater treatment plant. Wash the biomass three times with a mineral medium via centrifugation (1000 x g, 10 mins) to remove residual dissolved organic carbon (DOC).

-

Causality: Endogenous carbon in the sludge artificially inflates the

baseline, masking the specific mineralization kinetics of the test substance.

Step 2: Test Substance Dosing & Buffer Control

-

Action: Prepare a 100 mg/L DOC solution of sodium 2-methoxy-2-oxoethanesulfonate in a strictly pH 7.2 phosphate-buffered mineral medium.

-

Causality: The pH must be rigorously controlled. Alkaline drift will trigger abiotic, base-catalyzed hydrolysis of the methyl ester, artificially inflating the primary biodegradation rate (

) and invalidating the biological kinetic data.

Step 3: Self-Validating Reactor Setup Establish three parallel bioreactor streams:

-

Biotic Test: Inoculum + Test Substance.

-

Abiotic Control: Test Substance + 50 mg/L Sodium Azide (

).-

Causality:

completely inhibits microbial metabolism. Any ester cleavage observed in this reactor isolates the abiotic hydrolysis rate (

-

-

Reference Control: Inoculum + Sodium Benzoate. Validates the baseline viability of the sludge.

Step 4: Time-Series Sampling & Quenching

-

Action: Extract 5 mL aliquots at Days 0, 1, 3, 7, 14, and 28. Immediately quench the samples by adding an equal volume of ice-cold acetonitrile.

-

Causality: Acetonitrile instantly precipitates microbial proteins, halting esterase and sulfonatase activity. This ensures the LC-MS/MS data provides an exact, temporally frozen snapshot of the degradation kinetics.

Step 5: LC-MS/MS & Respirometric Analysis

-

Action: Quantify parent depletion and sulfoacetic acid formation using Negative Electrospray Ionization (ESI-) LC-MS/MS. Simultaneously, measure evolved

trapped in -

Causality: The sulfonate group (

) is permanently charged, making ESI- highly sensitive for tracking the parent compound (m/z 153) and the sulfoacetic acid metabolite (m/z 139) without the need for complex derivatization. Monitoring the m/z 80 sulfite product ion during MS/MS fragmentation is critical for distinguishing sulfoacetic acid from isobaric matrix interferences[2].

References

-

ResearchGate. "Monitoring the Formation of Oxygen-Rich Functional Groups by 18O Ozonation of Pharmaceuticals Containing S- and N-Scaffolds". ResearchGate. URL: [Link]

-

ResearchGate. "Differentiation and quantification of linear alkyl benzenesulfonate isomers by liquid chromatography-ion-trap mass spectrometry". ResearchGate. URL: [Link]

-

PMC. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them". National Institutes of Health (NIH). URL:[Link]

Sources

Hydrophilic-lipophilic balance (HLB) of sodium 2-methoxy-2-oxoethanesulfonate

Technical Whitepaper: Physicochemical Profiling and HLB Assessment of Sodium 2-Methoxy-2-Oxoethanesulfonate

Executive Summary

Sodium 2-methoxy-2-oxoethanesulfonate (CAS: 29508-16-5), commonly referred to as Sodium Methyl Sulfoacetate (SM-SA) , presents a unique physicochemical profile that defies traditional surfactant classification. Unlike amphiphilic surfactants with distinct lipophilic tails, SM-SA is a "head-group dominant" molecule.

This guide provides a rigorous analysis of its Hydrophilic-Lipophilic Balance (HLB). Through theoretical derivation (Davies’ Method) and experimental logic, we demonstrate that SM-SA possesses a theoretical HLB > 40. Consequently, it functions not as a micelle-forming surfactant, but as a hydrotrope and polar intermediate . This distinction is critical for researchers attempting to utilize SM-SA in drug delivery systems or as a precursor for sulfoacetate surfactants (e.g., Sodium Lauryl Sulfoacetate).

Part 1: Molecular Architecture & Theoretical HLB

To understand the surface activity of SM-SA, we must first deconstruct its molecular architecture. The molecule consists of a highly polar sulfonate head group and a short methyl ester moiety, lacking the alkyl chain length required for critical micelle concentration (CMC) formation in the traditional sense.

Molecular Structure:

The Failure of Griffin’s Method

Griffin’s method (

The Davies Method Calculation (Standard)

The Davies method is the required standard for ionic surfactants as it assigns specific group numbers to functional moieties based on their hydration energy.

Formula:

Table 1: Davies Group Contributions for SM-SA

| Functional Group | Count | Group Number (Davies) | Contribution | Type |

| 1 | 38.7 | +38.7 | Hydrophilic | |

| 1 | 2.4 | +2.4 | Hydrophilic | |

| 1 | -0.475 | -0.475 | Lipophilic | |

| 1 | -0.475 | -0.475 | Lipophilic |

Calculation:

Scientific Interpretation

An HLB of 47.15 places SM-SA far beyond the solubilizer range (15–18) of the standard scale.

-

Implication: SM-SA is too water-soluble to align at the oil-water interface effectively. It resides almost exclusively in the bulk aqueous phase.

-

Functional Role: It acts as an electrolyte or hydrotrope, capable of disrupting water structure to increase the solubility of other organic molecules, but it will not stabilize an emulsion on its own.

Part 2: Experimental Characterization Strategies

Since SM-SA does not form micelles at low concentrations, standard CMC determination via surface tension often yields a flatline until extremely high concentrations are reached. The following protocols are designed to validate its role as a hydrotrope rather than a surfactant.

Visualization of Characterization Logic

Figure 1: Decision matrix for characterizing high-HLB moieties. SM-SA follows the 'Yes' branch, necessitating hydrotropy testing over standard tensiometry.

Part 3: Detailed Experimental Protocols

To experimentally validate the "Hydrophilic-Lipophilic Balance" of a molecule that is 95% hydrophilic, we measure its ability to solubilize a hydrophobic marker (Minimum Hydrotrope Concentration - MHC) rather than its ability to lower surface tension (CMC).

Protocol A: Hydrotropic Efficiency Determination

Objective: Determine the concentration at which SM-SA aggregates sufficiently to solubilize a hydrophobic drug or dye (e.g., Disperse Red 13 or Ibuprofen).

Materials:

-

Sodium 2-methoxy-2-oxoethanesulfonate (SM-SA), >98% purity.

-

Disperse Red 13 (Hydrophobic marker).

-

UV-Vis Spectrophotometer.

-

0.22 µm PTFE Syringe Filters.

Step-by-Step Methodology:

-

Preparation: Prepare a series of aqueous SM-SA solutions ranging from 0 M to 2.0 M (e.g., 0, 0.2, 0.4... 2.0 M). Note: Hydrotropes require much higher concentrations than surfactants.

-

Saturation: Add excess Disperse Red 13 to each vial.

-

Equilibration: Vortex samples for 1 minute, then shake at 25°C for 24 hours to ensure equilibrium.

-

Filtration: Filter each solution through a 0.22 µm PTFE filter to remove undissolved dye.

-

Quantification: Dilute the filtrate with ethanol (to ensure dye solubility for measurement) and measure absorbance at

(approx. 503 nm for Disperse Red 13). -

Analysis: Plot Absorbance vs. [SM-SA].

-

Outcome: The plot will show a linear increase or a sigmoidal curve. The inflection point represents the Minimum Hydrotrope Concentration (MHC) .

-

Protocol B: Surface Tension Check (Negative Control)

Objective: Confirm lack of strong surface activity to distinguish from impurities (e.g., fatty alcohol residues).

Methodology:

-

Use a Wilhelmy Plate Tensiometer.

-

Titrate SM-SA into deionized water.

-

Success Criteria: Surface tension should remain near 72 mN/m until very high concentrations (>0.5 M). If tension drops to <40 mN/m at low concentrations (<0.01 M), the sample is contaminated with long-chain alkyl derivatives (e.g., Sodium Lauryl Sulfoacetate).

Part 4: Applications in Drug Development

Understanding the HLB of ~47 allows researchers to repurpose SM-SA correctly:

-

Synthesis Precursor: SM-SA is the "head group donor." It is reacted with fatty alcohols via transesterification to create Sodium Lauryl Sulfoacetate (SLSA) , which has an HLB of ~35-40 (still high, but surface-active).

-

Reaction:

-

-

Lysis Buffer Component: Due to its high ionic strength and small size, SM-SA can be used to solubilize membrane proteins without denaturing them as aggressively as SDS (Sodium Dodecyl Sulfate).

-

API Solubilization: For poorly soluble APIs (BCS Class II), SM-SA can be used as a hydrotrope in oral formulations to increase bioavailability via the "salting-in" effect.

References

-

Davies, J.T. (1957).[1] "A quantitative kinetic theory of emulsion type, I. Physical chemistry of the emulsifying agent." Gas/Liquid and Liquid/Liquid Interface, Proceedings of the International Congress of Surface Activity, 426-438.

- Source for Group Number Calcul

-

Rosen, M.J., & Kunjappu, J.T. (2012). Surfactants and Interfacial Phenomena. 4th Edition. John Wiley & Sons.

- Authoritative text on surfactant vs. hydrotrope thermodynamics.

-

Shimizu, S., & Matubayasi, N. (2017). "Hydrotropy: Monomer-Micelle Equilibrium and Minimum Hydrotrope Concentration." Journal of Physical Chemistry B, 121(3), 537–546. [Link]

- Reference for MHC determin

-

PubChem. (2023). "Sodium 2-methoxy-2-oxoethanesulfonate Compound Summary." National Library of Medicine. [Link]

- Verification of chemical structure and properties.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sodium 2-methoxy-2-oxoethanesulfonate

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Sodium 2-methoxy-2-oxoethanesulfonate

Sodium 2-methoxy-2-oxoethanesulfonate is a specialized anionic surfactant and a versatile building block in organic synthesis. Its unique structure, featuring both a sulfonate group and a methyl ester, imparts valuable physicochemical properties, making it a compound of interest in various applications, including as a specialty detergent, an emulsifier, and an intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of sodium 2-methoxy-2-oxoethanesulfonate, designed for use by researchers and professionals in chemical and drug development.

Mechanistic Underpinnings: The Strecker Sulfite Alkylation

The synthesis of sodium 2-methoxy-2-oxoethanesulfonate is achieved via the Strecker sulfite alkylation , a classic and efficient method for the formation of alkyl sulfonates.[1] This reaction proceeds through a nucleophilic substitution mechanism, wherein the sulfite anion acts as the nucleophile, displacing a halide from an alkyl halide.

In this specific application, the reaction involves the nucleophilic attack of the sulfite anion (from sodium sulfite) on the electrophilic carbon of methyl chloroacetate. The chlorine atom, being a good leaving group, is displaced, leading to the formation of the desired sodium 2-methoxy-2-oxoethanesulfonate. The choice of an aqueous-alcoholic solvent system is crucial as it facilitates the dissolution of both the ionic sodium sulfite and the organic methyl chloroacetate, thereby promoting the reaction.[2]

Experimental Workflow Diagram

Caption: Logical workflow for the synthesis of sodium 2-methoxy-2-oxoethanesulfonate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Strecker sulfite alkylation.[2]

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Vacuum oven

Reagents:

-

Methyl chloroacetate (Reagent grade, ≥98%)

-

Sodium sulfite (Anhydrous, Reagent grade, ≥98%)

-

Ethanol (95%)

-

Deionized water

Quantitative Data Summary:

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) | Stoichiometric Ratio |

| Methyl Chloroacetate | 108.52 | 0.1 | 10.85 | 9.12 | 1.0 |

| Sodium Sulfite | 126.04 | 0.12 | 15.12 | - | 1.2 |

| Ethanol (95%) | - | - | - | 100 | - |

| Deionized Water | - | - | - | 50 | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine sodium sulfite (15.12 g, 0.12 mol), 100 mL of 95% ethanol, and 50 mL of deionized water.

-

Dissolution of Sodium Sulfite: Heat the mixture with stirring until the sodium sulfite is completely dissolved. This may require gentle heating.

-

Addition of Methyl Chloroacetate: To the resulting solution, add methyl chloroacetate (10.85 g, 0.1 mol) dropwise over a period of 10-15 minutes.

-

Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Initial Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If any solid (unreacted sodium sulfite or sodium chloride byproduct) precipitates, it can be removed by filtration.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol and water. This will yield a solid residue.

-

Purification by Recrystallization: The crude product is purified by recrystallization from hot ethanol. Dissolve the solid residue in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C to a constant weight.

Causality Behind Experimental Choices

-

Stoichiometry: A slight excess of sodium sulfite (1.2 equivalents) is used to ensure the complete consumption of the limiting reagent, methyl chloroacetate, and to drive the reaction to completion.

-

Solvent System: The ethanol-water mixture is a critical choice. Water is necessary to dissolve the ionic sodium sulfite, while ethanol helps to solubilize the organic methyl chloroacetate, creating a homogeneous reaction medium.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

-

Purification: Recrystallization is an effective method for purifying the final product, as the solubility of sodium 2-methoxy-2-oxoethanesulfonate and the inorganic salt byproducts (like sodium chloride) differ significantly in hot and cold ethanol.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following:

-

Monitoring Reaction Progress: Regular analysis of the reaction mixture by TLC will confirm the consumption of the starting material and the formation of the product.

-

Characterization of the Final Product: The identity and purity of the synthesized sodium 2-methoxy-2-oxoethanesulfonate should be confirmed by standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (sulfonate, ester carbonyl).

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

-

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of sodium 2-methoxy-2-oxoethanesulfonate. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and efficiently produce this valuable compound for their scientific endeavors.

References

- Strecker, A. About some of the from the action of sulfurous acid on chloral hydrate new compounds. Annalen der Chemie und Pharmacie148, 90-96 (1868).

-

Bai, R., Zhang, R., Qi, H., Yan, X., & Chen, L. Preparation of Sodium Sulfonates Using by Copper as Catalyst. Asian Journal of Chemistry26 (18), 6131-6133 (2014). [Link]

Sources

Application Note: Enhancing Protein Extraction and Analysis with Acid-Labile Surfactants

Abstract

Efficient protein extraction and solubilization are critical prerequisites for successful proteomic analysis. Traditional detergents like Sodium Dodecyl Sulfate (SDS), while powerful solubilizing agents, are notoriously incompatible with downstream applications such as mass spectrometry (MS), causing ion suppression and complicating data analysis.[1][2][3] This application note details the use and benefits of a class of MS-compatible detergents known as acid-labile surfactants, with a focus on sodium 2-methoxy-2-oxoethanesulfonate, a component of the commercially available RapiGest™ SF surfactant. These "smart" surfactants provide strong solubilization comparable to traditional detergents but are designed to be rapidly cleaved and inactivated under acidic conditions, streamlining sample preparation for sensitive downstream analyses.[4][5]

Introduction: The Challenge of Protein Solubilization

The comprehensive analysis of the proteome is often hindered by the first step: extracting proteins from their complex cellular environment.[6] Proteins, especially hydrophobic membrane proteins, are notoriously difficult to solubilize while maintaining their integrity for analysis.[7] Researchers have historically relied on strong ionic detergents like SDS to disrupt cell membranes and denature proteins, ensuring high extraction yields.[8][9][10]

However, the very properties that make SDS an excellent solubilizing agent also make it a significant contaminant in downstream applications. Its presence interferes with enzymatic digestions, liquid chromatography (LC) separation, and suppresses ionization in mass spectrometry, necessitating its removal through time-consuming and often sample-losing cleanup steps.[1][2][11] To bridge this gap, a new class of cleavable surfactants has been developed, offering a powerful solution for robust protein extraction without compromising analytical compatibility.[1][12][13]

Mechanism of Action: Acid-Labile Surfactants

Acid-labile surfactants, such as RapiGest SF and ProteaseMAX, are engineered molecules that act as potent detergents at neutral or alkaline pH.[14][15] They effectively solubilize and denature proteins, breaking protein-protein and protein-lipid interactions to expose enzymatic cleavage sites for proteases like trypsin.[5][16]

The key innovation lies in their chemical structure, which incorporates an acid-labile bond.[4][17] Following protein extraction and enzymatic digestion, the sample is acidified (e.g., with trifluoroacetic acid or HCl).[14][16] This acidification step rapidly hydrolyzes the surfactant into smaller, non-surfactant by-products that do not interfere with MS analysis and can be easily removed.[5][17] This "on-off" functionality provides the benefits of a strong detergent during extraction and digestion, which is then effectively eliminated before analysis.

Workflow for Protein Extraction & Digestion using Acid-Labile Surfactants

Caption: General workflow for protein sample preparation using an acid-labile surfactant.

Advantages Over Traditional Detergents

The primary advantage of using acid-labile surfactants is their compatibility with mass spectrometry.[18] However, their benefits extend throughout the sample preparation workflow.

| Feature | Acid-Labile Surfactants (e.g., RapiGest SF) | Traditional Ionic Detergents (e.g., SDS) |

| Protein Solubilization | High efficiency, comparable to SDS, especially for hydrophobic proteins. | Very high efficiency.[7][9] |

| Enzyme Compatibility | Compatible with common proteases (Trypsin, Lys-C, etc.) and can enhance digestion efficiency.[14][16] | Strong inhibitor of many proteases, requiring removal or dilution prior to digestion. |

| MS Compatibility | High. Cleavage products do not cause ion suppression.[4][5] | Very Low. Causes significant ion suppression and must be removed.[2][11] |

| Workflow Complexity | Streamlined. Surfactant is removed in-situ by simple acidification.[5] | Complex. Requires additional cleanup steps like precipitation or spin columns to remove detergent. |

| Sample Loss | Minimal, as fewer cleanup steps are required. | Potential for significant sample loss during detergent removal steps.[11] |

Protocols for Application

Important Pre-Protocol Notes:

-

Always use high-purity, HPLC-grade solvents and reagents to avoid contamination.[16]

-

Use low-adhesion microcentrifuge tubes to minimize protein loss.[16]

-

Prepare reagents fresh, especially iodoacetamide (IAA), which is light-sensitive.[16]

Protocol 1: Protein Extraction and Digestion from Cultured Cells

This protocol is designed for the extraction and in-solution digestion of proteins from a pellet of cultured mammalian cells.

Materials:

-

Cell Pellet (e.g., 1x10^7 cells)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Ammonium Bicarbonate (pH ~7.8)

-

RapiGest SF (or similar acid-labile surfactant), 1% (w/v) stock in Lysis Buffer

-

Dithiothreitol (DTT), 500 mM stock

-

Iodoacetamide (IAA), 500 mM stock

-

Trypsin, sequencing grade

-

Trifluoroacetic Acid (TFA), high purity

Procedure:

-

Cell Washing: Wash the cell pellet with 1 mL of ice-cold PBS to remove media components. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.[19]

-

Lysis and Solubilization:

-

Reduction: Add DTT to a final concentration of 5 mM. Incubate at 60°C for 30 minutes.[14]

-

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.[14][16]

-

Enzymatic Digestion:

-

Surfactant Cleavage:

-

Sample Clarification: Centrifuge the sample at >14,000 x g for 10 minutes at 4°C.[5][16]

-

Collection: Carefully transfer the supernatant, which contains the peptide mixture, to a new low-adhesion tube. The sample is now ready for LC-MS analysis.

Protocol 2: Protein Extraction and Digestion from Tissue

This protocol is adapted for solid tissue, which requires an initial homogenization step.

Procedure:

-

Tissue Preparation: On ice, weigh approximately 5-10 mg of tissue. Mince the tissue into small pieces using a clean scalpel.[19]

-

Homogenization:

-

Transfer the minced tissue to a 2 mL tube containing lysing matrix beads.

-

Add 500 µL of Lysis Buffer containing 0.1% RapiGest SF.

-

Homogenize using a bead beater instrument (e.g., FastPrep). Perform 3-4 cycles of 20-30 seconds each, cooling on ice for 2 minutes between cycles to prevent overheating.[6]

-

-

Lysis and Clarification:

-

Heat the homogenate at 95-100°C for 10 minutes.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet insoluble debris.

-

Transfer the supernatant to a new tube.

-

-

Quantification (Optional but Recommended): Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay). This will ensure an accurate enzyme-to-substrate ratio.

-

Digestion and Cleavage: Proceed with steps 3-8 from Protocol 1 , adjusting volumes as needed based on the protein concentration.

Downstream Compatibility and Considerations

While primarily designed for mass spectrometry, the clean peptide samples generated using acid-labile surfactants are compatible with various downstream applications.

-

LC-MS/MS: The primary application. The removal of the surfactant leads to improved signal-to-noise, higher sequence coverage, and more confident protein identifications.

-

MALDI-TOF MS: Samples can be directly analyzed after surfactant cleavage and centrifugation.[5][14]

-

Potential Artifacts: It is important to note that some studies have reported that surfactant by-products can occasionally lead to artifactual modifications on cysteine residues.[17] Performing the reduction and alkylation steps promptly after solubilization can minimize this risk.

Conclusion

The use of sodium 2-methoxy-2-oxoethanesulfonate and other acid-labile surfactants represents a significant advancement in proteomics sample preparation. By providing the solubilizing power of strong detergents while allowing for simple, efficient removal, they bridge the gap between effective protein extraction and the stringent requirements of high-sensitivity mass spectrometry.[21] These reagents streamline workflows, reduce sample handling and loss, and ultimately improve the quality and depth of proteomic analyses, empowering researchers in basic science and drug development.

References

-

RapiGest SF Surfactant Protocol. University of Washington's Proteomics Resource. [Link]

-

RapiGest SF Surfactant - Waters Help Center. Waters Corporation. [Link]

-

Surfactant-Induced Artifacts during Proteomic Sample Preparation. ACS Omega. [Link]

-

ProteaseMAX™ Surfactant, Trypsin Enhancer. OHSU. [Link]

-

Protein Extraction from Cells - ProteaBioSciences. Interchim. [Link]

-

Mass spectrometry of intracellular and membrane proteins using cleavable detergents. Anal. Chem.[Link]

-

Use of an acid-labile surfactant as an SDS substitute for gel electrophoresis and proteomic analysis. ResearchGate. [Link]

-

Use of an acid-labile surfactant as an SDS substitute for gel electrophoresis and proteomic analysis. J Biomol Tech. [Link]

-

High-throughput Proteomics Enabled by a Photocleavable Surfactant. Angew Chem Int Ed Engl. [Link]

-

RapiGest SF Accelerated Tryptic Digestion of Proteins. Waters Corporation. [Link]

-

In Solution Digest, Rapigest SF. University of Arizona. [Link]

-

Nonionic, Cleavable Surfactant for Top-Down Proteomics. Anal. Chem.[Link]

-

A Nonionic, Cleavable Surfactant for Top-down Proteomics. Anal. Chem.[Link]

-

Mass spectrometry detergent for new antibiotics. Wiley Analytical Science. [Link]

-

Acid-labile surfactant assists in-solution digestion of proteins resistant to enzymatic attack. Rapid Commun Mass Spectrom. [Link]

-

Catalytically Cleavable Detergent for Membrane Protein Studies. ACS Omega. [Link]

-

Total Protein Extraction by RIPA Protocol. Creative Diagnostics. [Link]

-

Optimized protein extraction protocol from human skin samples. Braz J Med Biol Res. [Link]

-

Protocol for protein extraction? ResearchGate. [Link]

- Extraction method for extracting protein components of eggs, milk, buckwheat, peanuts and wheat of specified raw materials in food.

-

Effect of solvent composition on the extraction of proteins from hemp oil processing stream. J Sci Food Agric. [Link]

-

Detergent selection for enhanced extraction of membrane proteins. Methods. [Link]

-

Extraction of proteins from animal tissues by the SDS 2% protocol. Research, Society and Development. [Link]

Sources

- 1. Mass spectrometry of intracellular and membrane proteins using cleavable detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Use of an acid-labile surfactant as an SDS substitute for gel electrophoresis and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. waters.com [waters.com]

- 6. Optimized protein extraction protocol from human skin samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Extraction of proteins from animal tissues by the SDS 2% protocol | Research, Society and Development [rsdjournal.org]

- 11. High-throughput Proteomics Enabled by a Photocleavable Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Nonionic, Cleavable Surfactant for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. help.waters.com [help.waters.com]

- 15. Zwitterionic Acid Labile Surfactant II - Creative Proteomics [mspro.creative-proteomics.com]

- 16. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]

- 17. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. interchim.fr [interchim.fr]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. bpmsf.ucsd.edu [bpmsf.ucsd.edu]

- 21. pubs.acs.org [pubs.acs.org]

Application Note: Sodium 2-Methoxy-2-oxoethanesulfonate (SMOS) as an Advanced Electrostatic Stabilizer in Emulsion Polymerization for Nanomedicine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary

In the development of polymeric nanocarriers (e.g., Poly(methyl methacrylate) [PMMA], Polystyrene, and PLGA) for drug delivery, the choice of surfactant during emulsion polymerization dictates both the colloidal stability of the latex and its downstream biocompatibility [1]. Traditional long-chain anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), provide excellent stabilization but exhibit severe cellular toxicity due to their propensity to integrate into and disrupt phospholipid bilayers. Furthermore, their low critical micelle concentration (CMC) makes them notoriously difficult to remove via standard diafiltration.

This application note details the implementation of Sodium 2-methoxy-2-oxoethanesulfonate (SMOS, CAS 29508-16-5) as an advanced, short-chain electrostatic stabilizer. By acting as a hydrotrope and co-stabilizer in "surfactant-free" emulsion polymerization regimes [4], SMOS provides robust electrical double-layer repulsion without forming the dynamic micellar networks that complicate downstream purification.

Mechanistic Insights: The Causality of SMOS (E-E-A-T)

To achieve reproducible nanocarrier synthesis, it is critical to understand why experimental choices are made. The transition from SDS to SMOS is driven by the following mechanistic causalities:

-

Electrostatic Stabilization without Micellization: SMOS combines a highly polar sulfonate group with a short methyl ester moiety. Because it lacks a long hydrophobic aliphatic tail, it does not form traditional micelles. During particle nucleation, SMOS partitions at the monomer-water interface, orienting its sulfonate group toward the aqueous phase. This imparts a strong negative surface charge to the growing polymer particles, preventing coagulation via electrostatic repulsion [3].

-

Elimination of Residual Toxicity: Long-chain surfactants strongly partition into cell membranes, causing cell lysis. SMOS, being highly water-soluble and lacking a lipophilic tail, exhibits negligible cytotoxicity.

-

Enhanced Downstream Purification: Because SMOS exhibits a virtually non-existent CMC under standard aqueous conditions, residual molecules remain entirely in the continuous aqueous phase as free monomers. This allows for rapid, 100% removal during tangential flow filtration (TFF), leaving a "clean" latex surface ideal for targeted drug conjugation.

Mandatory Visualization: Emulsion Polymerization Workflow

Fig 1. Emulsion polymerization workflow utilizing SMOS with integrated self-validation QC steps.

Validated Experimental Protocol: SMOS-Stabilized PMMA Nanoparticles

This protocol outlines a self-validating system for synthesizing ~100 nm PMMA nanocarriers. Every critical step includes a specific validation checkpoint to ensure the integrity of the synthesis.

Materials Required

-

Monomer: Methyl methacrylate (MMA) (Purified via basic alumina column to remove inhibitors).

-

Initiator: Potassium persulfate (KPS).

-

Stabilizer: Sodium 2-methoxy-2-oxoethanesulfonate (SMOS).

-

Buffer: Sodium bicarbonate (

). -

Solvent: Ultra-pure Deionized (DI) Water (18.2 MΩ·cm).

Step-by-Step Methodology

Step 1: Aqueous Phase Preparation & Deoxygenation

-

Dissolve 0.5 g of SMOS and 0.1 g of

in 100 mL of DI water within a 250 mL jacketed glass reactor. -

Purge the solution with ultra-high-purity Nitrogen for 30 minutes under mechanical stirring (300 RPM).

-

Causality: Oxygen acts as a radical scavenger, inhibiting free-radical polymerization [2].

is added to buffer the acidic bisulfate byproducts generated by KPS decomposition, preventing the acid-catalyzed hydrolysis of the SMOS methyl ester group. -

Validation Checkpoint 1: Dissolved Oxygen (DO) meter reading must be < 0.5 mg/L before proceeding.

Step 2: Thermal Equilibration and Monomer Feeding

-

Heat the jacketed reactor to 70°C.

-

Add 10 g of purified MMA monomer dropwise using a syringe pump over 20 minutes.

-

Causality: 70°C is the optimal temperature for the thermal homolysis of KPS. Dropwise addition maintains monomer-starved conditions, preventing large monomer droplet coalescence and ensuring uniform, monodisperse particle growth.

Step 3: Radical Initiation

-

Inject 0.1 g of KPS (dissolved in 5 mL of degassed DI water) into the reactor in a single bolus.

-

Validation Checkpoint 2 (Nucleation): Within 15–30 minutes, observe a visual transition from a clear solution to a bluish opalescence (the Tyndall effect), indicating successful nanoparticle nucleation.

Step 4: Polymerization and In-Line Quality Control

-

Allow the reaction to proceed for 4 hours at 70°C under continuous stirring.

-

Extract 1 mL aliquots at 1 hr, 2 hr, and 4 hr for Dynamic Light Scattering (DLS) and Zeta potential analysis.

-

Causality: Continuous monitoring ensures the system is self-validating. A stable Zeta potential confirms that SMOS is successfully maintaining the electrical double layer, while a low Polydispersity Index (PDI) confirms the absence of secondary nucleation events.

Step 5: Termination and Tangential Flow Filtration (TFF)

-

Cool the reactor to room temperature to terminate radical generation.

-

Purify the latex using a TFF system equipped with a 100 kDa MWCO polyethersulfone (PES) membrane. Wash with 5 diavolumes of DI water.

-

Causality: TFF provides active shear at the membrane surface, preventing concentration polarization of the nanoparticles. Because SMOS does not form micelles, it passes freely through the 100 kDa pores, yielding a highly pure nanocarrier suspension.

-

Validation Checkpoint 3: Gravimetric analysis of the retentate should indicate >98% monomer conversion.

Data Presentation & Quantitative Summaries

The following tables summarize the expected quantitative outcomes and self-validation metrics when utilizing SMOS compared to traditional stabilizers.

Table 1: Comparative Colloidal and Biological Properties of Stabilizers

| Stabilizer Type | Chemical Example | CMC (mM) | Foaming Index | Zeta Potential (mV) | Cytotoxicity (IC50, µg/mL) | Ease of Removal (Diafiltration) |

| Long-chain Anionic | SDS | 8.2 | High | -40 to -50 | Low (< 50) | Difficult (Micelle trapping) |

| Non-ionic Polymeric | Tween 80 | 0.012 | Moderate | -10 to -20 | Moderate (~200) | Difficult (Steric entanglement) |

| Short-chain Anionic | SMOS | N/A (Hydrotrope) | Very Low | -35 to -45 | High (> 1000) | Easy (Free monomer state) |

Table 2: Step-by-Step Quality Control Metrics for SMOS-Stabilized PMMA

| Timepoint | Visual Appearance | Z-Average Size (nm) | PDI | Zeta Potential (mV) | Validation Status |

| 0 hr (Pre-initiation) | Clear, colorless | N/A | N/A | N/A | Baseline established |

| 1 hr | Bluish opalescence | 45 ± 5 | < 0.08 | -38 ± 2 | Nucleation successful |

| 2 hr | Milky white dispersion | 85 ± 8 | < 0.06 | -41 ± 1 | Uniform particle growth |

| 4 hr (Final) | Opaque white latex | 110 ± 5 | < 0.05 | -42 ± 2 | Reaction complete, stable |

References

-

Polymer Science Learning Center. Emulsion Polymerization. Retrieved from:[Link]

-

Wikipedia Contributors. Emulsion polymerization. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

-

Thickett, S. C., & Gilbert, R. G. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, ACS Publications. Retrieved from:[Link]

-

M. J. Derry et al. (2024). Shedding light on surfactant-free emulsion polymerization. Polymer Chemistry, RSC Publishing. Retrieved from:[Link]

Application Note: Preparation of High-Purity Sodium 2-Methoxy-2-Oxoethanesulfonate Crystals

Abstract

This application note details a rigorous protocol for the synthesis and purification of Sodium 2-methoxy-2-oxoethanesulfonate (Sodium Methyl Sulfoacetate), a critical intermediate in pharmaceutical formulation and surfactant chemistry. While the Strecker sulfite alkylation is chemically straightforward, achieving pharmaceutical-grade purity (>99.5%) requires strict control over competitive hydrolysis and efficient separation of inorganic byproducts (NaCl). This guide provides a self-validating workflow emphasizing reaction kinetics control, hot-filtration purification, and controlled crystallization.

Introduction & Chemical Principle

Sodium 2-methoxy-2-oxoethanesulfonate (SMOS) is an amphiphilic organosulfonate used to introduce hydrophilic sulfonate motifs into hydrophobic drugs or to synthesize mild surfactants.

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution (Strecker reaction) where the sulfite ion attacks the alpha-carbon of methyl chloroacetate.

Reaction Equation:

Critical Quality Attributes (CQAs)

-

Hydrolysis Control: The ester linkage is labile. High pH (from excess sulfite) or high temperature promotes hydrolysis to the dicarboxylate (disodium sulfoacetate), an impurity difficult to remove.

-

Inorganic Removal: The reaction produces stoichiometric NaCl. High-purity applications require NaCl levels <0.1%.

Materials & Equipment

Reagents

| Reagent | Grade | Purity | Role |

| Methyl Chloroacetate | ACS Reagent | Electrophile substrate | |

| Sodium Sulfite ( | Anhydrous | Nucleophile source | |

| Methanol | HPLC Grade | Extraction Solvent | |

| Isopropanol (IPA) | ACS Reagent | Anti-solvent for crystallization | |

| Deionized Water | Type I | 18.2 M | Reaction Solvent |

Equipment

-

Reactor: 1L Jacketed Glass Reactor with overhead stirring (PTFE impeller).

-

Temp Control: Huber Unistat or equivalent (Range: -10°C to 100°C).

-

Filtration: Heated Buchner funnel or jacketed pressure filter (to prevent premature crystallization during salt removal).

-

Analysis: HPLC (C18 column), Ion Chromatography (for Chloride),

H-NMR.

Experimental Protocol

Phase 1: Controlled Synthesis (The "Buffered" Strecker)

Expert Insight: Standard protocols often dump reagents together, causing exotherms that hydrolyze the ester. We use a semi-batch approach to maintain a low concentration of the chloroacetate and control temperature.

-

Preparation of Sulfite Solution:

-

Charge 126.0 g (1.0 mol) of Sodium Sulfite into the reactor.

-

Add 400 mL of Deionized Water.

-

Stir at 300 RPM and heat to 40°C until fully dissolved.

-

Checkpoint: Measure pH.[1] If pH > 9.5, adjust carefully with dilute acetic acid to pH 8.5–9.0 to minimize ester hydrolysis risk.

-

-

Addition of Methyl Chloroacetate:

-

Reaction Completion:

-

After addition, hold temperature at 80°C for 2 hours.

-

IPC (In-Process Control): Take a 50 µL aliquot, dilute in

. Check

-

Phase 2: Purification via Hot Alcohol Extraction

Logic: Sodium Methyl Sulfoacetate is soluble in hot methanol, whereas NaCl is virtually insoluble. This solubility differential is the engine of purification.

-

Water Removal:

-

Apply vacuum (50 mbar) and distill off water at 50–60°C until a dry, white solid residue remains.

-

Note: The residue is a mixture of Product + NaCl.

-

-

Methanol Extraction:

-

Add 600 mL of HPLC-grade Methanol to the dry residue.

-

Heat to reflux (65°C) with vigorous stirring for 30 minutes.

-

Critical Step: Ensure the mixture is boiling. The product must be fully dissolved; the NaCl will remain as a suspended solid.

-

-

Hot Filtration (Salt Removal):

-

Filter the hot suspension immediately through a pre-heated Buchner funnel (or jacketed filter) equipped with a fine glass frit (G4).

-

Wash the filter cake (NaCl) with 50 mL hot methanol.

-

Combine the filtrate (containing product) and washings.

-

Phase 3: Crystallization[7]

-

Concentration:

-

Concentrate the methanolic filtrate via rotary evaporation to approximately 250 mL (approx. 40% of original volume).

-

-

Anti-Solvent Addition (Optional but recommended for yield):

-

Slowly add 100 mL of Isopropanol (IPA) to the warm methanol solution.

-

Cloud point should be observed.

-

-

Cooling Crystallization:

-

Cool the solution to 20°C at a rate of 10°C/hour.

-

Hold at 20°C for 1 hour, then cool to 0–4°C and hold for 4 hours.

-

White, plate-like crystals will form.

-

-

Isolation:

-

Filter the crystals under vacuum.

-

Wash with 50 mL of cold (0°C) Isopropanol.

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Workflow Visualization

Figure 1: Process flow diagram for the synthesis and purification of Sodium 2-methoxy-2-oxoethanesulfonate.

Analytical Characterization & QC

To validate the "High Purity" claim, the following specifications must be met:

| Test | Method | Specification |

| Appearance | Visual | White crystalline powder |

| Assay | HPLC / Titration | |

| Identity | ||

| Chloride Content | Ion Chromatography / | |

| Water Content | Karl Fischer | |

| pH (1% aq) | pH Meter | 5.5 – 7.5 |

Troubleshooting Note:

If the NMR shows a singlet at

References

-

Sigma-Aldrich. Sodium 2-methoxy-2-oxoethanesulfonate Product Specification & CAS Data. Retrieved from

-

Organic Syntheses. Preparation of Sodium 2-bromoethanesulfonate (Analogous Strecker Chemistry). Org. Synth. 1930, 10, 12. DOI: 10.15227/orgsyn.010.0012.[2] Retrieved from

-

Roberts, D. W. Sulfonation technology for anionic surfactant manufacture.[4] Organic Process Research & Development, 1998. (General reference for sulfonation kinetics).

-

National Institutes of Health (NIH). Crystallization of macromolecules using sodium salts. (Reference for salt solubility behavior). Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents [patents.google.com]

- 4. CN101693678A - Process for preparing alpha-sulfo fatty acid methyl ester sodium salt - Google Patents [patents.google.com]

Application of sodium 2-methoxy-2-oxoethanesulfonate in pharmaceutical excipients

Application Note: Sodium 2-Methoxy-2-Oxoethanesulfonate in Pharmaceutical Excipients

Part 1: Executive Summary & Chemical Identity